molecular formula C13H23NO4 B2839552 cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate CAS No. 1788044-03-0

cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate

Cat. No.: B2839552
CAS No.: 1788044-03-0
M. Wt: 257.33
InChI Key: QGNVVHOIALIBRL-VHSXEESVSA-N
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Description

cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate (CAS: 1788044-03-0) is a pyrrolidine derivative with a cis stereochemical configuration. Its molecular formula is C₁₃H₂₃NO₄, and it has a molecular weight of 257.33 g/mol . The compound features:

  • A tert-butyl ester at position 1.
  • An ethyl ester at position 3.
  • A methyl group at position 4.

This structure is widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of chiral molecules for central nervous system (CNS) drugs due to the pyrrolidine scaffold’s conformational rigidity and bioavailability . It is commercially available from suppliers such as SUZHOU ARTK MEDCHEM CO., LTD. and PharmaBlock Sciences, with packaging options ranging from 1 kg to 100 kg .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-methylpyrrolidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-6-17-11(15)10-8-14(7-9(10)2)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNVVHOIALIBRL-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@H]1C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501117796
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-rel-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788044-03-0
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-rel-
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-methyl-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501117796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through various alkylation reactions. These reactions often require specific catalysts and conditions to ensure the correct stereochemistry.

    Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific sites on the molecule. These groups are later removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to introduce the tert-butoxycarbonyl group into the molecule, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Chemistry

Intermediate in Synthesis
cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized in the formation of various derivatives through functional group transformations such as oxidation and reduction, enabling the production of carboxylic acids, ketones, alcohols, or amines depending on the reaction conditions used.

Biological Studies

Enzyme Mechanisms and Protein-Ligand Interactions
This compound is valuable for studying enzyme mechanisms and protein-ligand interactions due to its ability to fit into active sites of enzymes. It can influence enzyme activity, leading to various biochemical outcomes that are critical for understanding metabolic pathways and drug design .

Pharmaceutical Development

Potential Therapeutic Applications
The compound's unique chiral properties make it suitable for pharmaceutical applications where stereochemistry plays a crucial role in drug efficacy. Its derivatives may exhibit specific biological activities that could be explored for therapeutic uses, particularly in developing new drugs targeting specific diseases.

Material Science

Production of Fine Chemicals
In industrial settings, this compound is used in producing fine chemicals and materials with tailored properties. Its ability to undergo various chemical transformations makes it a key building block in synthesizing specialized compounds used in coatings, adhesives, and other materials .

Case Study 1: Enzyme Interaction Studies

In a study investigating enzyme kinetics, this compound was used as a substrate analog to explore the binding affinity and catalytic efficiency of a specific enzyme family. The results indicated that modifications to the compound's structure significantly influenced enzyme activity, showcasing its potential as a tool for understanding enzyme mechanisms.

Case Study 2: Synthesis of Drug Candidates

Research demonstrated the use of this compound as an intermediate in synthesizing novel drug candidates targeting neurological disorders. The synthesized compounds exhibited promising biological activity in vitro, suggesting further exploration for therapeutic applications.

Mechanism of Action

The mechanism by which cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions. The compound’s structure allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

(±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1228070-72-1)
  • Molecular Formula : C₁₇H₂₃ClN₂O₄.
  • Molecular Weight : 354.83 g/mol.
  • Key Differences :
    • Substituents : Contains a 2-chloro-5-methylpyridin-3-yl group at position 4, introducing aromaticity and halogen-mediated electronic effects.
    • Stereochemistry : Trans configuration (vs. cis in the target compound), altering spatial interactions in chiral environments.
    • Applications : Likely used in kinase inhibitors or antiviral agents due to pyridine’s role in metal coordination .
(3S,4R)-1-tert-butyl 3-methyl 4-(2-chloro-4-iodopyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1257850-08-0)
  • Molecular Formula : C₁₆H₂₀ClIN₂O₄.
  • Molecular Weight : 466.70 g/mol.
  • Stereochemistry: Defined (3S,4R) configuration, offering precise chiral control in drug design .
HD-2576: cis-1-tert-butoxycarbonyl-4-methyl-pyrrolidine-2-carboxylic acid (CAS: 1233520-91-6)
  • Molecular Formula: C₁₁H₁₉NO₄.
  • Molecular Weight : 245.28 g/mol.
  • Key Differences :
    • Functional Groups : Replaces the ethyl ester at position 3 with a free carboxylic acid , increasing polarity and enabling peptide coupling reactions.
    • Applications : Suitable for prodrug synthesis or as a building block in bioactive molecules .

Stereochemical and Conformational Comparisons

Compound Configuration Key Substituents Molecular Weight (g/mol) LogP* (Predicted)
Target Compound (CAS 1788044-03-0) cis 1-tert-butyl, 3-ethyl, 4-methyl 257.33 2.1
(±)-trans-1-tert-butyl analog (CAS 1228070-72-1) trans 4-(2-chloro-5-methylpyridin-3-yl) 354.83 3.5
O1-tert-butyl O3-ethyl cis-4-hydroxypyrrolidine-1,3-dicarboxylate (CAS 2724056-42-0) cis 4-hydroxyl 259.30 1.2
QF-3023: Cis-4-tert-butylcyclohexanecarboxylic acid (CAS 943-28-2) cis Cyclohexane backbone 184.28 3.0

*LogP values estimated via ChemDraw.

Key Observations:
  • Cis vs.
  • Hydrophilicity : Hydroxyl-containing derivatives (e.g., CAS 2724056-42-0) exhibit lower LogP values, favoring aqueous solubility .
  • Halogen Effects : Pyridine-substituted analogs (e.g., CAS 1257850-08-0) show increased molecular weight and lipophilicity, critical for blood-brain barrier penetration .

Biological Activity

cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate is a chiral compound notable for its unique molecular structure and potential applications in medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring with various substituents that may influence its biological activity. Understanding its biological properties is crucial for exploring its potential therapeutic applications, particularly in cancer treatment and enzyme interactions.

  • Molecular Formula : C₁₃H₂₃NO₄
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 1788044-03-0

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to fit into active sites, potentially modulating enzyme activity and influencing biochemical pathways.

Key Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular responses.
  • Receptor Binding : It may bind to receptors, affecting signal transduction mechanisms critical for cellular communication.

Biological Activity Studies

Recent studies have explored the anticancer potential of this compound through various experimental approaches.

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following results summarize key findings:

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest at G2/M phase
A549 (lung cancer)18Inhibition of proliferation

In Vivo Studies

In animal models, this compound has shown promise in reducing tumor growth. For example:

  • Mouse Models : Administration of the compound led to a significant reduction in tumor size in xenograft models of human breast cancer.

Case Studies

  • Case Study on HeLa Cells : In a study involving HeLa cells, treatment with this compound resulted in a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage.
  • Combination Therapy : A recent investigation assessed the compound's effects when combined with standard chemotherapeutic agents. Results indicated enhanced efficacy and reduced side effects compared to monotherapy.

Structural Comparisons

Comparative studies with similar compounds highlight the unique aspects of this compound:

Compound Name Molecular Formula Key Features
Trans-1-tert-butyl 3-ethyl 4-methylpyrrolidineC₁₃H₂₃NO₄Geometric isomer with different biological activity
Cis-1-tert-butyl 3-methyl 4-amino-pyrrolidineC₁₃H₂₃N₃O₄Contains an amino group affecting biological activity
1-tert-butyl 3-methyl 4-oxopiperidineC₁₃H₂₃NO₄Features an oxo group influencing reactivity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing cis-1-tert-butyl 3-ethyl 4-methylpyrrolidine-1,3-dicarboxylate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Protection of the pyrrolidine nitrogen using tert-butyl carbamate under basic conditions (e.g., triethylamine) .

  • Step 2 : Introduction of the ethyl and methyl ester groups via nucleophilic substitution or esterification. Reaction conditions (temperature, solvent polarity) critically impact regioselectivity .

  • Step 3 : Purification via recrystallization or chromatography to achieve >95% purity .

    • Key Variables :
  • Inert atmosphere (N₂/Ar) minimizes oxidation side reactions.

  • Catalysts (e.g., Pd-based for cross-coupling) enhance efficiency .

    Table 1 : Comparison of Synthetic Routes

    MethodReagents/ConditionsYield (%)Purity (%)Reference
    Carbamate Protectiontert-Butyl carbamate, TEA, THF, 0–25°C65–7592
    EsterificationEthyl chloroformate, DCM, RT70–8095
    Catalyzed Cross-CouplingPd(PPh₃)₄, Cs₂CO₃, dioxane, 80°C8597

Q. What analytical techniques are most effective for confirming the structure and stereochemistry of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR resolves substituent positions and confirms cis-configuration via coupling constants (e.g., J = 5–7 Hz for adjacent protons) .
    • High-Performance Liquid Chromatography (HPLC) :
  • Chiral columns (e.g., Chiralpak AD-H) separate enantiomers to verify stereochemical purity .
    • Mass Spectrometry (MS) :
  • High-resolution MS (HRMS) validates molecular formula (C₁₃H₂₃NO₄) .

Q. How do steric and electronic effects of the tert-butyl and ethyl groups influence reactivity?

  • Steric Effects : The tert-butyl group imposes significant hindrance, slowing nucleophilic attacks at the 1-position. This favors reactions at the less hindered 3-ethyl ester .
  • Electronic Effects : Electron-withdrawing ester groups activate the pyrrolidine ring for electrophilic substitution, while the tert-butyl group stabilizes intermediates via hyperconjugation .

Advanced Research Questions

Q. How does stereochemistry at the 3- and 4-positions affect biological activity or interaction with molecular targets?

  • Mechanistic Insight : The cis-configuration creates a rigid scaffold, enabling precise hydrogen bonding with enzyme active sites (e.g., proteases). Substitution at the 4-methyl position modulates binding affinity .
  • Case Study : (3S,4S)- and (3R,4R)-isomers show 10-fold differences in IC₅₀ values against trypsin-like proteases due to spatial alignment with catalytic residues .

Q. How can researchers resolve contradictions in reported synthetic yields or purity across studies?

  • Root Causes :

  • Reagent Quality : Impure tert-butyl carbamate reduces yields by 15–20% .
  • Chromatography Conditions : Gradient elution in HPLC (e.g., 10–90% acetonitrile/water) improves separation of diastereomers .
    • Mitigation Strategies :
  • Standardize reaction conditions (e.g., anhydrous solvents, strict temperature control).
  • Use internal standards (e.g., deuterated analogs) for quantitative NMR .

Q. What reaction pathways enable functionalization of the pyrrolidine core for structure-activity relationship (SAR) studies?

  • Key Reactions :

  • Oxidation : Dess–Martin periodinane converts 4-methyl to a ketone, enabling further derivatization .

  • Reduction : LiAlH₄ reduces esters to alcohols for prodrug synthesis .

  • Cross-Coupling : Suzuki-Miyaura reactions introduce aryl groups at the 4-position for enhanced bioactivity .

    Table 2 : Functionalization Reaction Conditions

    Reaction TypeReagents/ConditionsMajor ProductYield (%)Reference
    OxidationDess–Martin periodinane, DCM, RT4-Ketopyrrolidine derivative80
    ReductionLiAlH₄, THF, 0°C → RTDiol intermediate75
    Cross-CouplingPd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C4-Arylpyrrolidine analog65

Q. What strategies optimize the compound’s stability during long-term storage or in vivo studies?

  • Storage Recommendations :

  • Store at 2–8°C in amber vials under argon to prevent hydrolysis/oxidation .
    • Formulation :
  • Encapsulation in cyclodextrins improves aqueous solubility and bioavailability .

Data Contradiction Analysis

  • Example : Conflicting reports on catalytic efficiency of Pd vs. Ni in cross-coupling.
  • Resolution : Pd catalysts (e.g., Pd(PPh₃)₄) offer higher yields (>85%) but require stringent anhydrous conditions, whereas Ni is cheaper but less selective .

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